

An In-Depth Technical Guide to 2-Bromothieno[3,2-c]pyridine

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Compound of Interest

Compound Name: 2-Bromothieno[3,2-c]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromothieno[3,2-c]pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes relevant information on closely related thienopyridine derivatives to offer a broader context for its potential properties and applications.

Core Compound Identification

CAS Number: 94226-20-7

Physicochemical Properties

While specific experimental data for the physical properties of **2-Bromothieno[3,2-c]pyridine** are not readily available in the literature, the following table summarizes its known chemical properties and provides data for a closely related isomer, 3-Bromothieno[2,3-b]pyridine, for comparative purposes.

Property	2-Bromothieno[3,2-c]pyridine	3-Bromothieno[2,3-b]pyridine (for comparison)
Molecular Formula	C ₇ H ₄ BrNS	C ₇ H ₄ BrNS
Molecular Weight	214.08 g/mol	214.08 g/mol
Appearance	Solid (predicted)	-
Melting Point	Data not available	Data not available
Boiling Point	Data not available	299.8°C at 760 mmHg
Density	Data not available	1.748 g/cm ³
Flash Point	Data not available	135.1°C
Solubility	Data not available	Data not available
Purity	Typically available at ≥98%	-
Storage	Ambient temperature	-

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Bromothieno[3,2-c]pyridine** is not explicitly described in publicly available literature. However, based on general synthetic strategies for related brominated thienopyridines, a plausible synthetic route can be proposed. The following is a representative protocol adapted from methodologies for similar compounds.

Proposed Synthetic Route: Bromination of Thieno[3,2-c]pyridine

This proposed method involves the direct bromination of the parent heterocycle, thieno[3,2-c]pyridine. The regioselectivity of the bromination would be a critical factor to consider and optimize.

Materials:

- Thieno[3,2-c]pyridine

- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF) or Acetonitrile (CH_3CN)
- Stirring apparatus
- Reaction vessel
- Purification setup (e.g., column chromatography)

Procedure:

- **Reaction Setup:** In a clean, dry reaction vessel, dissolve thieno[3,2-c]pyridine in a suitable solvent such as DMF or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** Slowly add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the stirred solution at room temperature. The reaction may be cooled in an ice bath to control any exotherm.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate **2-Bromothieno[3,2-c]pyridine**.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Applications in Drug Development and Biological Activity

The thienopyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. While the specific biological targets of **2-Bromothieno[3,2-c]pyridine** have not been extensively reported, the activities of related compounds suggest its potential in several therapeutic areas.

Anticancer Potential

Thienopyridine derivatives have been widely investigated as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling molecules in cancer progression.

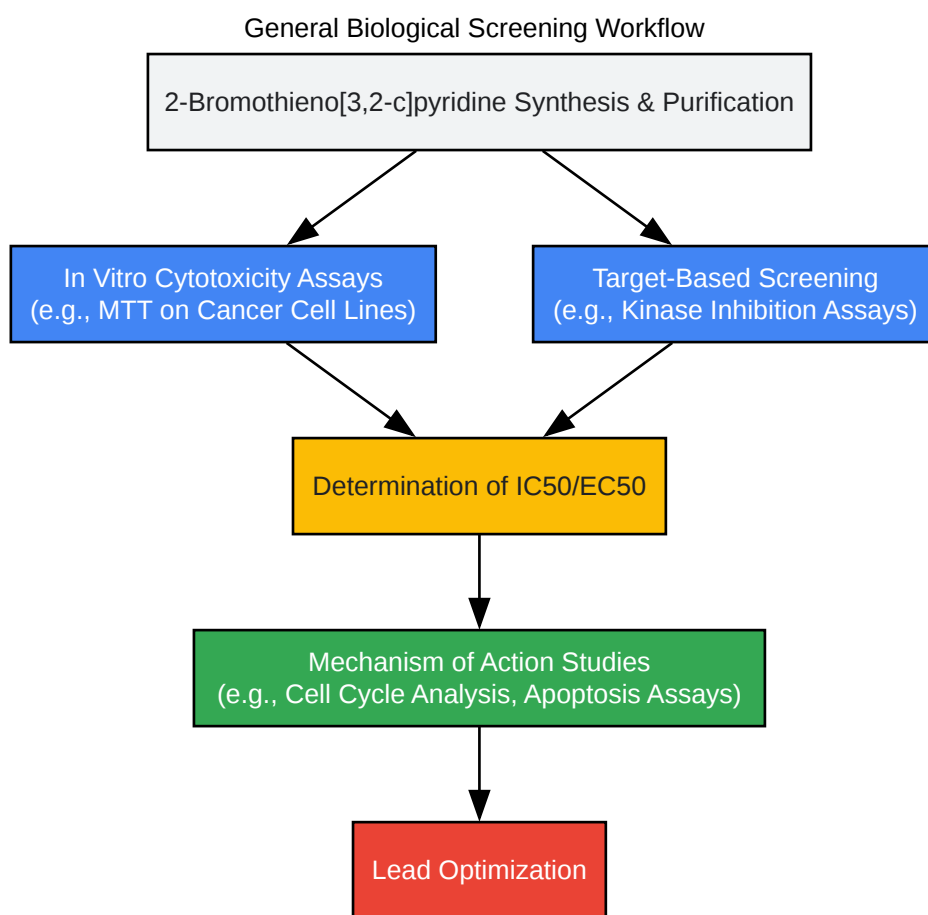
- **Kinase Inhibition:** Many thienopyridines act as kinase inhibitors. For example, derivatives of the related thieno[2,3-b]pyridine have shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.^[1] The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
- **Tubulin Polymerization Inhibition:** Some thienopyridines have been found to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.^[2]
- **Multi-Targeting Activity:** Thieno[2,3-b]pyridines have been identified as multi-targeting agents, inhibiting several proteins involved in tumorigenesis, including phospholipase C delta 1/3 (PLC δ 1/3) and copper-trafficking antioxidant 1 (ATOX1).^[2]

Potassium Channel Inhibition

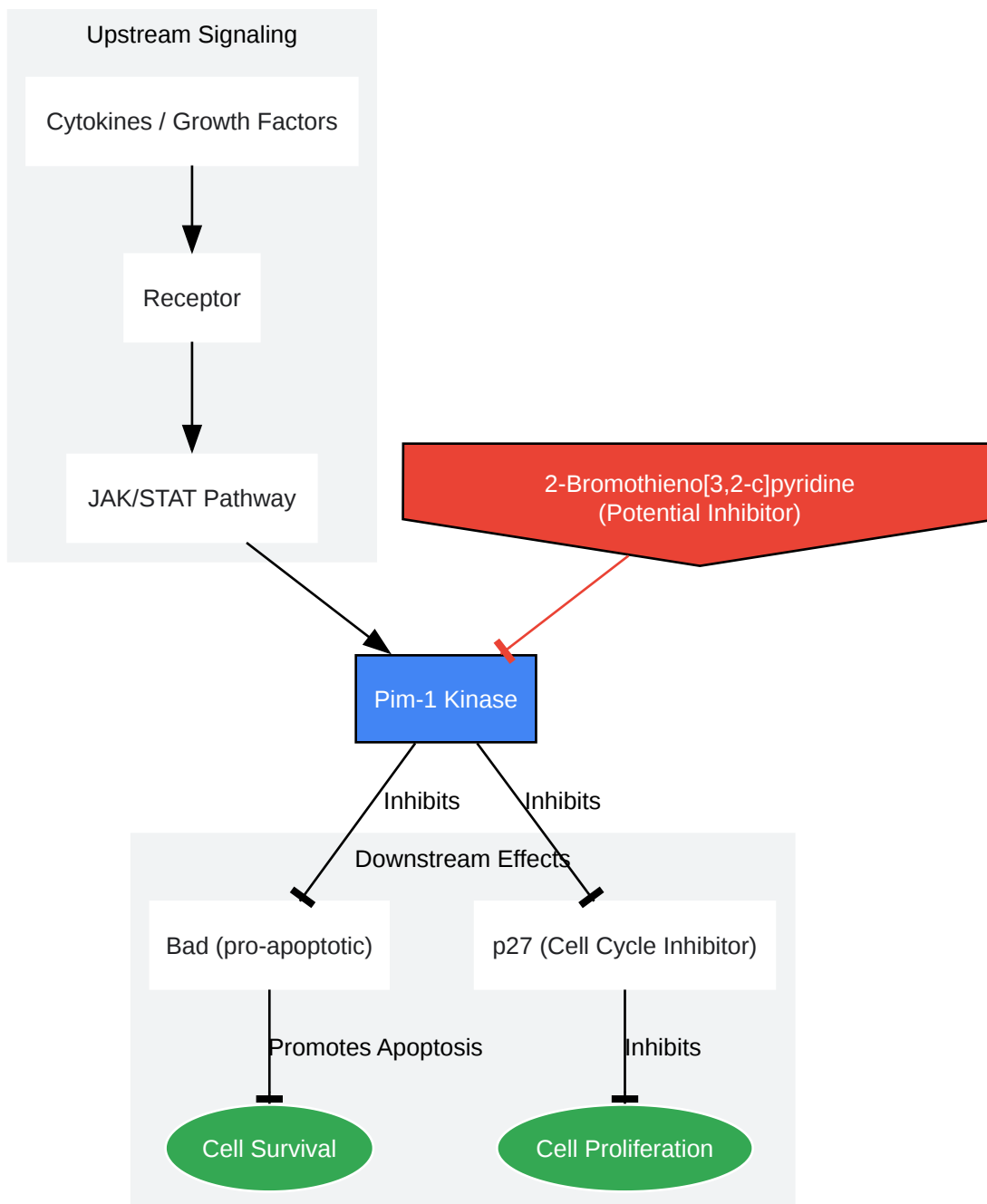
Thieno[3,2-c]pyridine derivatives have been investigated as potassium channel inhibitors, which have therapeutic potential in the treatment of arrhythmias and autoimmune diseases.^[3]

General Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a compound like **2-Bromothieno[3,2-c]pyridine** in a drug discovery context.



Pim-1 Kinase Signaling Pathway Inhibition



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